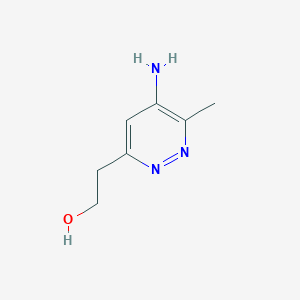![molecular formula C17H20O B12827489 (4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)
(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C17H20O It is a derivative of biphenyl, where a tert-butyl group is attached to one of the phenyl rings, and a methanol group is attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Methanol Group: The final step involves the reduction of a carbonyl group (e.g., aldehyde or ketone) to a methanol group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-tert-Butylbiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.
4-tert-Butylphenol: Contains a hydroxyl group instead of a methanol group, leading to different reactivity and applications.
4’-tert-Butyl[1,1’-biphenyl]-4-carboxylic acid: Has a carboxylic acid group instead of a methanol group, affecting its chemical properties and uses.
Uniqueness
(4’-Tert-butyl[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both a tert-butyl group and a methanol group, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a versatile compound in various fields of research and industry.
特性
分子式 |
C17H20O |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
[4-(4-tert-butylphenyl)phenyl]methanol |
InChI |
InChI=1S/C17H20O/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11,18H,12H2,1-3H3 |
InChIキー |
DAFNTWFRQYYEOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)



![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)

